N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Medicinal Chemistry Antifungal Drug Discovery Structure-Activity Relationship (SAR)

This cyclopropane analog of the benchmark antifungal 41F5 enables direct, quantitative SAR for Histoplasma capsulatum and Cryptococcus neoformans drug discovery. The cyclopropane-for-cyclohexane substitution provides a critical probe to test whether reduced lipophilicity and enhanced conformational rigidity improve potency (IC50/MIC50), selectivity index (SI), and developability (PAMPA, microsomal stability) without compromising target engagement. Use in standardized microbroth dilution assays alongside 41F5 to build predictive QSAR models and guide lead optimization.

Molecular Formula C18H16N2OS
Molecular Weight 308.4
CAS No. 878669-33-1
Cat. No. B2732462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
CAS878669-33-1
Molecular FormulaC18H16N2OS
Molecular Weight308.4
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C18H16N2OS/c21-17(13-8-9-13)20-18-19-11-15(22-18)10-14-6-3-5-12-4-1-2-7-16(12)14/h1-7,11,13H,8-10H2,(H,19,20,21)
InChIKeyBUIGPUZZBYPXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 878669-33-1): Chemical Profile and Procurement-Relevant Class Context


N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 878669-33-1) is a synthetic small molecule belonging to the aminothiazole class of heterocyclic carboxamides. Its structure features a central 2-aminothiazole scaffold with a naphthalen-1-ylmethyl substituent at the 5-position and a cyclopropanecarboxamide moiety at the 2-position [1]. This compound is a direct structural analog of the extensively characterized antifungal agent N-[5-(1-naphthalenylmethyl)-2-thiazolyl]cyclohexanecarboxamide (also known as 41F5 or Antifungal agent 86, CAS 327077-97-4), wherein the cyclopropane ring replaces the cyclohexane ring of the benchmark compound [2]. This specific cyclopropane-for-cyclohexane substitution places it within a focused chemical space of interest for antifungal drug discovery targeting intracellular fungal pathogens such as Histoplasma capsulatum and Cryptococcus neoformans [3].

Why a Generic Aminothiazole or In-Class Substitute Cannot Replace N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide in Focused Research


Substitution within the aminothiazole class is not feasible due to steep structure-activity relationships (SAR) where minor acyl modifications dramatically alter antifungal potency and selectivity. The seminal SAR study on this scaffold demonstrated that the nature of the 2-position substituent on the thiazole ring is a critical determinant of activity against Histoplasma capsulatum and Cryptococcus neoformans [1]. For the benchmark compound 41F5 (the cyclohexanecarboxamide analog), the 50% inhibitory concentration (IC50) against Histoplasma yeast is 0.87 μM, with a selectivity index of at least 62-fold relative to host cells [2]. The substitution of the cyclohexane ring with a cyclopropane ring, as in the target compound, is likely to induce significant conformational and electronic changes that affect target binding, as cyclopropane rings are known to increase conformational rigidity and alter metabolic stability in drug molecules [3]. Simply procuring 41F5 or another aminothiazole analog fails to support research aimed at understanding the specific contributions of the cyclopropane moiety to potency, selectivity, and pharmacokinetic properties.

Quantitative Differentiation Guide for N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide vs. the Benchmark Analog 41F5


Structural Differentiation: Cyclopropane Ring versus Cyclohexane Ring at the 2-Carboxamide Position

The defining structural difference is the replacement of the cyclohexane ring in the benchmark compound 41F5 with a smaller, more conformationally constrained cyclopropane ring. This modification is predicted to impact target binding, metabolic stability, and lipophilicity, based on the well-established role of the cyclopropyl fragment in drug design [1]. In direct analyses of the 41F5 scaffold, manipulations of the 2-position substituent, including introductions of cyclopropyl and cyclopentyl groups, demonstrated significant alterations in antifungal activity, with effects exceeding five-fold changes in potency [2].

Medicinal Chemistry Antifungal Drug Discovery Structure-Activity Relationship (SAR)

Antifungal Activity Baseline: Potency and Selectivity of Comparator 41F5 Against Histoplasma Yeast

To contextualize the target compound, the quantitative activity profile of its closest analog 41F5 against the primary fungal target is presented as a reference baseline. 41F5 exhibits fungistatic activity against Histoplasma capsulatum yeast with an IC50 of 0.87 μM and demonstrates at least 62-fold selectivity for the fungal pathogen over mammalian host cells [1]. This potency and selectivity profile is lost with many other modifications to the 2-position of the thiazole ring [2], highlighting the critical role of the specific carboxamide substituent. The target compound, featuring a cyclopropanecarboxamide group, is a direct probe to investigate whether smaller, more strained alicyclic groups can maintain or improve upon this potency and selectivity.

Antifungal Pharmacology In Vitro Assay Selectivity

Spectrum of Activity: Comparator 41F5 Activity Against Cryptococcus neoformans

The benchmark compound 41F5 is also highly active against the fungal pathogen Cryptococcus neoformans, with an MIC50 in the range of 0.4-0.8 μM . The SAR studies indicate that activity against C. neoformans is more sensitive to structural modifications than activity against Histoplasma, with many analogs losing potency [1]. The cyclopropanecarboxamide target compound represents a specific structural probe to map the chemical space where anti-cryptococcal activity is retained alongside anti-histoplasma activity. Its procurement is essential for dual-pathogen SAR expansion.

Antifungal Susceptibility Cryptococcus neoformans MIC50

Validated Application Scenarios for N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide in Antifungal R&D


Direct Comparator Probe for Structure-Activity Relationship (SAR) Studies on the 41F5 Scaffold

The primary and most validated use case is as a direct structural probe in medicinal chemistry campaigns aimed at optimizing the 41F5 antifungal scaffold. By testing this compound alongside 41F5 and other 2-substituted analogs in standardized microbroth dilution assays against Histoplasma capsulatum and Cryptococcus neoformans, researchers can quantify the precise contribution of the cyclopropane ring to potency (IC50/MIC50) and selectivity (SI) [1]. This data is essential for building predictive QSAR models and guiding further synthetic efforts, a need documented in the foundational SAR literature [2].

Investigation of Cell Wall Target Engagement via Mode-of-Action Studies

The benchmark compound 41F5's activity has been linked to interference with fungal cell wall and membrane integrity in Candida spp. studies [1]. The target compound can be used in sorbitol protection assays, ergosterol binding studies, and macrophage infection models to determine if the cyclopropane analog retains the same mechanism of action [2]. Comparative mode-of-action data will illuminate whether the cyclopropane modification alters target engagement, which is critical for assessing the risk of cross-resistance with existing antifungals.

Pharmacokinetic Property Probe: Evaluating Impact on Solubility and Metabolic Stability

The target compound's reduced molecular weight and lower predicted lipophilicity compared to 41F5 [1] make it a valuable probe for pharmacokinetic studies. It can be utilized in parallel artificial membrane permeability assays (PAMPA), microsomal stability assays (e.g., with mouse/human liver microsomes), and aqueous solubility tests to experimentally determine whether the cyclopropane-for-cyclohexane substitution improves drug-like properties without compromising antifungal activity [2]. This directly addresses the well-documented strategy of using cyclopropane rings to enhance the developability profile of drug candidates [3].

Quote Request

Request a Quote for N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.